molecular formula C20H25N3O2 B2542263 4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1235215-66-3

4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2542263
CAS RN: 1235215-66-3
M. Wt: 339.439
InChI Key: LEYVXXONFODQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of an amine with an acid chloride in the presence of a base, as seen in the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide, which was obtained in high yield under the catalytic action of triethylamine . Similarly, the synthesis of piperidine derivatives, which are structurally related to the compound of interest, involves the introduction of various substituents to enhance activity, as demonstrated by the synthesis of potent anti-acetylcholinesterase piperidine derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can significantly influence their biological activity. For instance, the introduction of a bulky moiety in the para position of the benzamide increased anti-acetylcholinesterase activity . Additionally, the characterization of polymorphs of a benzamide derivative revealed different physical properties and stability, which are crucial for understanding the behavior of such compounds .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by modifications to their structure. For example, altering the amide bond and the intermediate alkyl chain in a dopamine D(4) receptor ligand led to decreased receptor affinity . This suggests that the chemical reactions and interactions of "4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide" with biological targets would also be sensitive to changes in its molecular framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are determined by their molecular structures. The presence of different functional groups and their arrangement can affect properties such as solubility, melting point, and stability. For example, the thermodynamic stability of different polymorphs of a benzamide derivative was assessed using thermal analysis, indicating that such properties are crucial for the development of pharmaceutical agents . The anticancer activity of benzamide derivatives was also found to be dependent on the presence of specific substituents, highlighting the importance of chemical properties in determining biological efficacy .

Scientific Research Applications

Alzheimer's Disease Research

4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide has been utilized in Alzheimer's disease (AD) research. A study by Kepe et al. (2006) used a derivative of this compound as a molecular imaging probe for quantifying serotonin 1A (5-HT(1A)) receptor densities in the brains of AD patients. They found significant decreases in receptor densities correlating with clinical symptoms and glucose utilization in AD brains.

Breast Cancer Imaging

In breast cancer research, a related iodobenzamide compound was investigated for its potential to visualize primary breast tumors. The study by Caveliers et al. (2002) showed that this compound, due to its binding to sigma receptors overexpressed in breast cancer cells, could successfully accumulate in most breast tumors, suggesting its utility in breast cancer imaging.

Drug Quality Control

A study by Ye et al. (2012) utilized a derivative of 4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide in the quality control of imatinib mesylate, an antineoplastic drug. This research demonstrates the compound's relevance in ensuring the purity and efficacy of pharmaceutical products.

Anti-Inflammatory and Analgesic Research

In the field of anti-inflammatory and analgesic research, Abu‐Hashem et al. (2020) synthesized novel derivatives of this compound for evaluating their potential as cyclooxygenase inhibitors and their analgesic and anti-inflammatory activities. This study highlights the compound's application in developing new therapeutic agents.

Neuroleptic Activity Research

Research into neuroleptic activity, a key area in psychiatric medication, also utilizes derivatives of this compound. Iwanami et al. (1981) synthesized and evaluated benzamide derivatives of this compound for potential neuroleptic activity, contributing to the development of new psychiatric medications.

properties

IUPAC Name

4-ethoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-2-25-18-8-6-17(7-9-18)20(24)22-15-16-10-13-23(14-11-16)19-5-3-4-12-21-19/h3-9,12,16H,2,10-11,13-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYVXXONFODQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.